molecular formula C53H65N3O20S B12658702 3-(O-5''-(thymidine)2'-succinyloxyethylthio)rifamycin S CAS No. 191152-94-0

3-(O-5''-(thymidine)2'-succinyloxyethylthio)rifamycin S

Cat. No.: B12658702
CAS No.: 191152-94-0
M. Wt: 1096.2 g/mol
InChI Key: PTKCNQZTWYOMIC-CEIIIIIZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S typically involves the modification of rifamycin S. One common method includes the reaction of rifamycin S with thymidine derivatives under specific conditions. For instance, rifamycin S can be reacted with thymidine-2’-succinate in the presence of a coupling agent to form the desired compound .

Industrial Production Methods

Industrial production of rifamycin S, the precursor to 3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S, often involves the fermentation of Streptomyces mediterranei followed by extraction and purification processes. The crude rifamycin S is then subjected to further chemical modifications to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of rifamycin derivatives with altered antibacterial properties .

Scientific Research Applications

3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S involves the inhibition of bacterial RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound specifically targets the beta subunit of RNA polymerase, which is crucial for the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S is unique due to its thymidine moiety, which enhances its binding affinity to bacterial RNA polymerase. This modification potentially increases its antibacterial efficacy compared to other rifamycin derivatives .

Properties

CAS No.

191152-94-0

Molecular Formula

C53H65N3O20S

Molecular Weight

1096.2 g/mol

IUPAC Name

1-O-[2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-26-yl]sulfanyl]ethyl] 4-O-[[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] butanedioate

InChI

InChI=1S/C53H65N3O20S/c1-23-12-11-13-24(2)50(67)54-40-44(64)38-37(45(65)48(40)77-19-18-71-35(59)14-15-36(60)72-22-33-31(58)20-34(75-33)56-21-25(3)51(68)55-52(56)69)39-47(29(7)43(38)63)76-53(9,49(39)66)73-17-16-32(70-10)26(4)46(74-30(8)57)28(6)42(62)27(5)41(23)61/h11-13,16-17,21,23,26-28,31-34,41-42,46,58,61-63H,14-15,18-20,22H2,1-10H3,(H,54,67)(H,55,68,69)/b12-11+,17-16+,24-13-/t23-,26+,27+,28+,31?,32-,33+,34+,41-,42+,46+,53-/m0/s1

InChI Key

PTKCNQZTWYOMIC-CEIIIIIZSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OC[C@@H]5C(C[C@@H](O5)N6C=C(C(=O)NC6=O)C)O)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OCC5C(CC(O5)N6C=C(C(=O)NC6=O)C)O)C

Origin of Product

United States

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